molecular formula C7H13Cl B1295254 1-Chloro-1-methylcyclohexane CAS No. 931-78-2

1-Chloro-1-methylcyclohexane

Cat. No.: B1295254
CAS No.: 931-78-2
M. Wt: 132.63 g/mol
InChI Key: OGYBTPYJHQSBBR-UHFFFAOYSA-N
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Description

1-Chloro-1-methylcyclohexane is an organic compound with the molecular formula C₇H₁₃Cl It is a chlorinated derivative of methylcyclohexane, characterized by the presence of a chlorine atom and a methyl group attached to the same carbon atom in the cyclohexane ring

Scientific Research Applications

1-Chloro-1-methylcyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action for the formation of 1-Chloro-1-methylcyclohexane involves the addition of a molecule of HCl to the carbon-carbon double bond of 1-Methylcyclohexene .

Safety and Hazards

Safety data sheets indicate that 1-Chloro-1-methylcyclohexane may cause eye and skin irritation . It is harmful if swallowed or inhaled, and may cause respiratory tract irritation . In case of exposure, it is recommended to move to fresh air, rinse with water, and seek medical aid .

Preparation Methods

1-Chloro-1-methylcyclohexane can be synthesized through several methods:

Chemical Reactions Analysis

1-Chloro-1-methylcyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide and potassium cyanide.

    Elimination Reactions: It can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: While less common, it can also participate in oxidation and reduction reactions under specific conditions.

Comparison with Similar Compounds

1-Chloro-1-methylcyclohexane can be compared with other similar compounds such as:

This compound stands out due to its specific reactivity patterns and the balance between steric and electronic effects in its reactions.

Properties

IUPAC Name

1-chloro-1-methylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Cl/c1-7(8)5-3-2-4-6-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYBTPYJHQSBBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60239273
Record name 1-Chloro-1-methylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931-78-2
Record name 1-Chloro-1-methylcyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=931-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-1-methylcyclohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC63061
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63061
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Chloro-1-methylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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